Beth hydrochloride hydrate
Description
Properties
IUPAC Name |
(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXXQOGEFHAQGU-GPWRMYTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850736-31-1, 38894-11-0 | |
| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850736311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHJ2TTY78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Reaction Pathway
The compound is synthesized via the condensation of 3-methyl-2-benzothiazolinone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl group of the benzothiazolinone, followed by tautomerization and salt formation.
Reaction Equation:
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate reaction but risk decomposition. |
| Molar Ratio (Hydrazine:Benzothiazolinone) | 1.2:1 | Excess hydrazine ensures complete conversion. |
| Reaction Time | 4–6 hours | Prolonged duration minimizes intermediate retention. |
| Solvent | Ethanol/Water (1:1) | Enhances solubility of intermediates. |
Industrial-Scale Production
Batch Process Design
Industrial synthesis employs reflux systems with automated pH adjustment to maintain acidic conditions (pH 2–3). Post-reaction, the mixture is cooled to 5°C to precipitate the product, which is then filtered and washed with cold ethanol to remove unreacted hydrazine.
Purification Steps:
-
Crystallization: Dissolve crude product in hot ethanol, then cool to induce crystallization.
-
Drying: Vacuum-dry at 40°C for 12 hours to obtain the hydrated form.
Quality Control Metrics
| Metric | Specification | Analytical Method |
|---|---|---|
| Purity | ≥95% | HPLC (UV detection at 254 nm) |
| Water Content | 5–7% | Karl Fischer titration |
| Chloride Ion Content | 18–20% | Potentiometric titration |
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 30–45 minutes by enhancing molecular collision frequency. This method achieves yields of 88–92% with a power setting of 300 W and solvent-free conditions.
Green Chemistry Approaches
-
Catalyst: Montmorillonite K10 clay reduces HCl usage by 40%.
-
Solvent: Recyclable ionic liquids (e.g., [BMIM][BF₄]) improve atom economy.
Challenges and Mitigation Strategies
Common Issues
-
Hydrazine Residues: Excess hydrazine may form explosive byproducts.
Solution: Post-reaction quenching with acetic acid. -
Hydration Variability: Inconsistent water content affects stoichiometry.
Solution: Controlled humidity during crystallization.
Yield Comparison Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Reflux | 78–82 | 93–95 |
| Microwave-Assisted | 88–92 | 95–97 |
| Green Synthesis | 75–80 | 90–92 |
Chemical Reactions Analysis
Types of Reactions
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
- Chromogenic Reagent : This compound is primarily utilized as a chromogenic reagent in spectrophotometric methods for the quantitative determination of various substances, including cholesterol and benzodiazepines. Its ability to form colored complexes makes it valuable in analytical chemistry.
Biology
- Enzyme Activity Assays : It has been employed in assays to evaluate enzyme activities, particularly peroxidase activity. The compound's reactivity with hydrogen peroxide allows for the assessment of biomolecules in biological samples.
- Biomolecule Determination : The compound is also used to determine levels of biomolecules in clinical samples, enhancing diagnostic capabilities in biological research.
Medicine
- Diagnostic Tests : 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate plays a significant role in medical diagnostics, particularly for cholesterol levels and certain medications like benzodiazepines. Its application in spectrophotometric methods enables rapid and accurate testing.
Industry
- Dye Synthesis : In industrial settings, this compound is involved in the synthesis of dyes and other chemical products. Its chemical properties facilitate the development of colorants used in various applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Example Substances Analyzed |
|---|---|---|
| Chemistry | Chromogenic reagent | Cholesterol, Benzodiazepines |
| Biology | Enzyme activity assays | Peroxidase activity |
| Medicine | Diagnostic tests | Cholesterol, Benzodiazepines |
| Industry | Synthesis of dyes | Various industrial colorants |
Case Study 1: Spectrophotometric Analysis
A study conducted by researchers demonstrated the effectiveness of using 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate for the spectrophotometric analysis of captopril, an antihypertensive drug. The method showed high sensitivity and specificity, with detection limits suitable for clinical applications.
Case Study 2: Enzyme Activity Evaluation
Another investigation focused on the use of this compound in evaluating peroxidase activity through colorimetric assays. The results indicated that the compound could reliably measure enzyme activity in various biological samples, providing insights into metabolic processes.
Mechanism of Action
The mechanism of action of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate involves its ability to act as a chromogenic reagent. It forms colored complexes with specific analytes, which can be measured spectrophotometrically. The molecular targets and pathways involved include interactions with enzymes and other biomolecules, leading to the formation of detectable products .
Comparison with Similar Compounds
Critical Notes
- CAS Number Discrepancy : MBTH is listed under 38894-11-0 in most sources, but Thermo Scientific cites 149022-15-1, likely due to hydrate/form variations .
- Safety Profile: MBTH is classified as non-hazardous in analytical protocols, whereas GM-90,257 and Tetramisole require stringent handling due to therapeutic/toxicological profiles .
Biological Activity
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate (CAS No. 38894-11-0) is a chemical compound with significant applications in various scientific fields, particularly in biology and medicine. This compound is characterized by its unique molecular structure, which contributes to its biological activity and utility as a reagent in analytical chemistry.
The molecular formula of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate is , with a molecular weight of approximately 233.72 g/mol. It is commonly used as a chromogenic reagent for the spectrophotometric determination of various biomolecules and drugs. The compound is soluble in water and exhibits hygroscopic properties, necessitating careful storage conditions.
Biological Activity
The biological activity of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate can be categorized into several key areas:
1. Enzyme Activity Assays
This compound has been utilized in enzyme activity assays, particularly for peroxidase activity. Its ability to form colored complexes with specific substrates allows for the quantification of enzyme activity in biological samples. For example, studies have demonstrated its effectiveness in measuring hydrogen peroxide concentrations in various biological systems .
2. Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies have shown that it can scavenge free radicals, thereby contributing to cellular protection mechanisms .
3. Antimicrobial Activity
Preliminary studies suggest that 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate possesses antimicrobial properties against various pathogens. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms .
Case Studies and Research Findings
Several studies have explored the biological applications of this compound:
- Spectrophotometric Applications : A study highlighted the use of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate as a reagent for the spectrophotometric determination of cholesterol and benzodiazepines in clinical samples. The method demonstrated high sensitivity and specificity, making it a valuable tool in clinical diagnostics .
- Antioxidant Studies : In a comparative study on various hydrazone derivatives, 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate was shown to exhibit superior antioxidant activity compared to other tested compounds. This finding suggests potential therapeutic applications in oxidative stress-related diseases .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | Used for spectrophotometric analysis; lower antioxidant activity | |
| 2-Hydrazono-3-methylbenzothiazoline hydrochloride | Similar applications but different reactivity profiles |
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what parameters critically influence yield?
The synthesis involves condensing 3-methyl-2-benzothiazolinone with hydrazine hydrochloride under reflux in ethanol or DMSO. Key parameters include reaction time (4–18 hours), solvent choice, and stoichiometric ratios. Glacial acetic acid is often used as a catalyst, and purification involves crystallization from water-ethanol mixtures. Yield optimization requires strict control of anhydrous conditions and temperature .
Q. Which spectroscopic techniques are recommended for structural characterization and purity assessment?
- ¹H/¹³C NMR : Confirms hydrazone proton (δ ~8–10 ppm) and aromatic signals.
- FT-IR : Identifies N-H (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) stretches.
- TLC : Monitors reaction progress using chloroform/methanol/acetic acid (95:5:3) .
- Melting point : Anhydrous form melts at 270–276°C (dec.), while the monohydrate form melts at 260–264°C (dec.) .
Q. What are the primary applications of this compound in analytical chemistry?
It serves as a chromogenic reagent in spectrophotometric assays for:
- Formaldehyde detection (GB/T18204.2-2014 standard) via azine derivative formation (λmax = 630 nm) .
- Cholesterol, benzodiazepines, and enzyme activity assays by forming colored adducts with target analytes .
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid contact with strong oxidizers (risk of violent decomposition).
- Store in airtight containers, protected from light and moisture .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points across studies?
Variations arise from hydrate vs. anhydrous forms. For example:
- Monohydrate : 260–264°C (dec.) .
- Anhydrous : 270–276°C (dec.) . Use thermogravimetric analysis (TGA) to confirm hydration status via weight loss profiles .
Q. What strategies optimize stability during long-term storage for enzymatic assays?
- Store in airtight containers with desiccants (silica gel) under inert gas.
- Prepare stock solutions in DMSO or methanol, aliquot, and store at -20°C to prevent freeze-thaw degradation .
Q. How to mitigate interference in environmental water analysis for chloramine-B?
Q. What mechanistic role does this compound play in catalytic or synthetic cycles?
It acts as a nucleophilic hydrazine donor, forming Schiff bases with carbonyl groups. In heterocyclic synthesis, it participates in cyclocondensation reactions, though detailed mechanistic studies are limited. Computational modeling (e.g., DFT) could elucidate transition states .
Q. How to troubleshoot low yields in scaled-up synthesis?
- Impurity control : Use HPLC-grade solvents and recrystallize starting materials.
- Reaction monitoring : Employ TLC and in situ FT-IR to track intermediate formation.
- Catalyst optimization : Adjust glacial acetic acid concentration to enhance condensation efficiency .
Q. What are the limitations of using this compound in formaldehyde detection, and how can they be addressed?
- Interference : Sulfites and thiols produce false positives. Mask with sulfamic acid.
- pH sensitivity : Maintain buffer pH at 6.5–7.0 for optimal reaction kinetics.
- Temperature control : Incubate at 60°C for 30–60 minutes to ensure complete derivatization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in DMSO and methanol?
Solubility variations may stem from hydrate vs. anhydrous forms. The monohydrate is highly soluble in water and methanol, while the anhydrous form requires DMSO for dissolution. Pre-dry the compound at 60°C under vacuum to confirm anhydrous status .
Q. Why do different studies report varying reaction yields for hydrazone formation?
Contradictions arise from:
- Hydrazine purity : Hydrazine hydrochloride must be anhydrous.
- Solvent traces : Residual water in ethanol reduces reactivity.
- Reaction scale : Smaller batches (<1 mmol) often report higher yields due to better temperature control .
Methodological Recommendations
Q. What quality control steps ensure batch-to-batch consistency?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
